molecular formula C13H20N2O B1393976 N-Methyl-N-[4-(morpholin-4-ylmethyl)benzyl]amine CAS No. 920482-81-1

N-Methyl-N-[4-(morpholin-4-ylmethyl)benzyl]amine

Cat. No.: B1393976
CAS No.: 920482-81-1
M. Wt: 220.31 g/mol
InChI Key: UOBZVJHWHJAJCT-UHFFFAOYSA-N
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Description

N-Methyl-N-[4-(morpholin-4-ylmethyl)benzyl]amine is an organic compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol . This compound is characterized by the presence of a morpholine ring attached to a benzylamine structure, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[4-(morpholin-4-ylmethyl)benzyl]amine typically involves the reaction of N-methylbenzylamine with morpholine under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction between these two components . The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the mixture is heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[4-(morpholin-4-ylmethyl)benzyl]amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzylamine moiety allows for nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

N-Methyl-N-[4-(morpholin-4-ylmethyl)benzyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-Methyl-N-[4-(morpholin-4-ylmethyl)benzyl]amine involves its interaction with specific molecular targets such as enzymes and receptors. The morpholine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of enzymatic pathways, influencing various physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-[3-(morpholin-4-ylmethyl)benzyl]amine
  • N-Methyl-2-morpholin-4-ylethanamine

Uniqueness

N-Methyl-N-[4-(morpholin-4-ylmethyl)benzyl]amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the morpholine ring and the benzylamine moiety allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-methyl-1-[4-(morpholin-4-ylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-14-10-12-2-4-13(5-3-12)11-15-6-8-16-9-7-15/h2-5,14H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBZVJHWHJAJCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920482-81-1
Record name methyl({4-[(morpholin-4-yl)methyl]phenyl}methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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